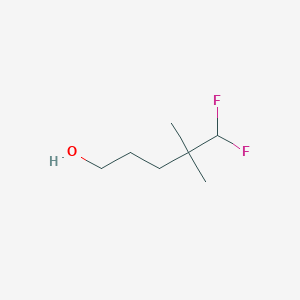
5,5-Difluoro-4,4-dimethylpentan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,5-Difluoro-4,4-dimethylpentan-1-ol is an organic compound with the molecular formula C7H14F2O and a molecular weight of 152.18 g/mol It is characterized by the presence of two fluorine atoms and a hydroxyl group attached to a pentane backbone
Preparation Methods
The synthesis of 5,5-Difluoro-4,4-dimethylpentan-1-ol typically involves the fluorination of 4,4-dimethylpentan-1-ol. One common method includes the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) under controlled conditions . The reaction is carried out in an inert atmosphere, often at low temperatures to prevent side reactions. Industrial production methods may involve more scalable processes, but specific details are often proprietary.
Chemical Reactions Analysis
5,5-Difluoro-4,4-dimethylpentan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like pyridinium chlorochromate (PCC).
Reduction: The compound can be reduced to form different alcohols or hydrocarbons using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium iodide (NaI) in acetone.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
5,5-Difluoro-4,4-dimethylpentan-1-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 5,5-Difluoro-4,4-dimethylpentan-1-ol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and stability, making it a valuable tool in biochemical studies. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar compounds to 5,5-Difluoro-4,4-dimethylpentan-1-ol include:
4,4-Dimethylpentan-1-ol: Lacks the fluorine atoms, resulting in different chemical properties and reactivity.
3,3-Difluoro-4,4-dimethylpentan-1-ol: Similar structure but with fluorine atoms in different positions, leading to variations in reactivity and applications.
The uniqueness of this compound lies in its specific fluorination pattern, which imparts distinct chemical and physical properties.
Properties
Molecular Formula |
C7H14F2O |
|---|---|
Molecular Weight |
152.18 g/mol |
IUPAC Name |
5,5-difluoro-4,4-dimethylpentan-1-ol |
InChI |
InChI=1S/C7H14F2O/c1-7(2,6(8)9)4-3-5-10/h6,10H,3-5H2,1-2H3 |
InChI Key |
YAILGOUUPYDIFN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CCCO)C(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















